N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 4-aminophenol with 2,4-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)acetamide: Similar structure but lacks the dimethylphenoxy group.
2-(2,4-Dimethylphenoxy)acetamide: Similar structure but lacks the aminophenyl group.
N-(4-Nitrophenyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with a nitro group instead of an amino group.
Uniqueness
N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide is unique due to the presence of both the aminophenyl and dimethylphenoxy groups, which confer specific chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-8-15(12(2)9-11)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLSKRTUDOWBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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